3-(5-bromo-1H-pyrazol-1-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-1-3-8-9(5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZHWBSLGSXVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid and Analogues
Precursor-Based Synthesis Strategies
A common and versatile approach to synthesizing 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid involves the use of a pre-formed pyrazole (B372694) ring, which is subsequently functionalized with the desired bromo and propanoic acid substituents. This strategy allows for the regioselective introduction of different groups onto the pyrazole scaffold.
Bromination of Pyrazole Derivatives as Synthetic Intermediates
The introduction of a bromine atom onto the pyrazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic bromination of a suitable pyrazole precursor. The reactivity of the pyrazole ring towards electrophiles allows for the direct introduction of bromine at the C5 position.
Various brominating agents can be employed for this transformation. A mixture of aqueous sodium hydroxide (B78521) and acetic acid can be used to form a buffered sodium acetate (B1210297) solution, to which bromine is added dropwise at a controlled temperature, often below 20°C. doi.org This method has been successfully applied to the synthesis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, demonstrating the feasibility of brominating the pyrazole ring in the presence of an ester functional group. doi.org The reaction proceeds by the electrophilic attack of bromine on the electron-rich pyrazole ring.
Table 1: Representative Conditions for the Bromination of Pyrazole Derivatives
| Starting Material | Brominating Agent | Solvent/Reagents | Temperature | Yield | Reference |
| Ethyl 4-pyrazolecarboxylate | Bromine | Acetic Acid, Sodium Hydroxide, Tetrahydrofuran | < 20°C | 94% | doi.org |
Note: This table presents an example of pyrazole bromination; specific conditions for the bromination of a propanoic acid-substituted pyrazole may vary.
Propanoic Acid Side-Chain Installation Techniques
The installation of the propanoic acid side chain at the N1 position of the pyrazole ring is another key transformation. This is typically accomplished in a two-step sequence involving the alkylation of the pyrazole nitrogen with an ester-containing alkyl halide, followed by the hydrolysis of the ester to the corresponding carboxylic acid.
The N-alkylation of pyrazoles is a well-established reaction that proceeds via the deprotonation of the pyrazole NH followed by nucleophilic attack on an alkyl halide. mdpi.com In the context of synthesizing this compound, 5-bromopyrazole can be reacted with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate (B1231587). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an appropriate organic solvent like dimethylformamide (DMF) or acetonitrile. The basic conditions facilitate the deprotonation of the pyrazole nitrogen, creating a pyrazolate anion that acts as the nucleophile.
While direct examples for the alkylation of 5-bromopyrazole with ethyl 3-bromopropanoate are not prevalent in the searched literature, the general principles of pyrazole N-alkylation are widely applicable. mdpi.com For instance, the alkylation of various pyrimidines with ethyl bromoacetate (B1195939) has been demonstrated, highlighting the utility of halo-esters in N-alkylation reactions of nitrogen-containing heterocycles. researchgate.net
The final step in this precursor-based approach is the hydrolysis of the ester group to the carboxylic acid. This transformation, known as saponification when carried out under basic conditions, is a fundamental reaction in organic synthesis. chemguide.co.uklibretexts.orglibretexts.orgepa.gov
The ethyl ester of this compound can be hydrolyzed to the desired carboxylic acid by treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.orglibretexts.org The reaction is typically performed by heating the ester in the presence of the base, followed by acidification of the reaction mixture to protonate the carboxylate salt and precipitate the carboxylic acid. chemguide.co.uk A patent describing the synthesis of a similar compound, 5-bromo-1-methyl-1H-pyrazol-3-carboxylic acid, details the hydrolysis of the corresponding ethyl ester using a 10% sodium hydroxide solution in ethanol (B145695) at room temperature. mdpi.com This indicates that the hydrolysis can proceed under relatively mild conditions.
Table 2: General Conditions for Saponification of Esters
| Substrate Type | Base | Solvent | Temperature | Outcome | Reference |
| Ester | Sodium Hydroxide | Water/Alcohol | Heat | Carboxylate Salt | chemguide.co.uklibretexts.org |
| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Sodium Hydroxide | Ethanol | Room Temperature | Carboxylic Acid | mdpi.com |
Pyrazole Ring Construction Approaches
An alternative synthetic strategy involves the construction of the pyrazole ring itself as a key step, incorporating the desired substituents during the ring-forming reaction. 1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles like pyrazoles. nih.gov
1,3-Dipolar Cycloaddition Reactions in Pyrazole Formation
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov In the context of pyrazole synthesis, a common approach is the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). researchgate.netnih.gov
To synthesize a precursor for this compound using this method, one could envision the reaction of a bromo-substituted diazo compound with a dipolarophile containing the propanoic acid or ester moiety. However, the regioselectivity of such reactions can be a challenge and may lead to mixtures of isomers. The specific application of this method to the direct synthesis of the target molecule is not extensively detailed in the reviewed literature, with many examples focusing on the synthesis of other substituted pyrazoles. nih.govresearchgate.netnih.gov Multicomponent reactions, which combine several reactants in a single step to form a complex product, also offer a pathway to highly substituted pyrazoles. nih.gov
Condensation Reactions Involving Hydrazines and Carbonyl Compounds
The formation of the pyrazole ring itself is often achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This classical approach, known as the Knorr pyrazole synthesis, remains a cornerstone in heterocyclic chemistry. jetir.orgnih.gov For the synthesis of precursors to this compound, a suitably substituted hydrazine can be reacted with a 1,3-dicarbonyl compound.
One plausible pathway involves the reaction of hydrazine with a β-keto ester that already contains the propanoic acid chain or a precursor to it. For instance, the condensation of hydrazine hydrate (B1144303) with a derivative of 5-oxohexanoic acid could yield 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid, which could then be subjected to bromination. However, controlling the regioselectivity of the subsequent bromination can be challenging.
Alternatively, a one-pot, three-component reaction can be employed, combining an aldehyde, a β-dicarbonyl compound, and a hydrazine derivative. ekb.eg This approach offers a more convergent and efficient route to polysubstituted pyrazoles. For example, a reaction between an appropriate aldehyde, ethyl acetoacetate, and hydrazine hydrate can yield a pyrazole core that can be further functionalized. nih.gov
Cyclization Methods for Substituted Pyrazoles
Beyond classical condensation reactions, modern cyclization methods offer alternative routes to substituted pyrazoles. One such method involves the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. nih.govnih.gov For the synthesis of the target molecule, a nitrile imine could be generated in situ from a corresponding hydrazonoyl halide and reacted with an alkyne bearing a propanoic acid ester group. This method often provides excellent control over regioselectivity. nih.gov
Another powerful strategy is the Michael addition of a pyrazole to an α,β-unsaturated carbonyl compound. This method is particularly relevant for introducing the propanoic acid side chain. For instance, 5-bromopyrazole can be reacted with ethyl acrylate (B77674) in a Michael-type addition to yield ethyl 3-(5-bromo-1H-pyrazol-1-yl)propanoate, which can then be hydrolyzed to the desired carboxylic acid. The reaction is typically catalyzed by a base. mdpi.com
The following table summarizes representative conditions for the Michael addition of azoles to acrylates:
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | tert-butyl 3-(4-nitrophenyl)acrylate | DBU | Solvent-free | 75 | 44 | mdpi.com |
| Benzylamine | ethyl 2-phenylacrylate | DBU | Solvent-free | rt | 56 | mdpi.com |
| Benzylamine | ethyl 2-phenylacrylate | DBU (5 mol%) | Solvent-free | rt | 96 | mdpi.com |
| Benzylamine | methyl acrylate | - | Solvent-free | rt | 41 | mdpi.com |
Regioselectivity and Stereoselectivity in Synthesis
Control of Bromine Substitution Position
The position of the bromine atom on the pyrazole ring is a critical aspect of the synthesis. Direct bromination of a pre-formed 3-(1H-pyrazol-1-yl)propanoic acid can lead to a mixture of regioisomers. The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the electronic properties of the substituents already present. The nitrogen atom at position 2 is basic and reacts with electrophiles, while the nitrogen at position 1 can be deprotonated in the presence of a base. The combined electron-withdrawing nature of the two nitrogen atoms typically directs electrophilic attack to the C4 position. chim.it However, the substituent at N1 can influence this outcome.
To ensure the desired 5-bromo substitution pattern, it is often more strategic to start with a pre-brominated pyrazole precursor, such as 5-bromopyrazole. Subsequent N-alkylation with a propanoic acid derivative would then regioselectively yield the desired product. The N-alkylation of unsymmetrical pyrazoles can produce a mixture of N1 and N2 isomers. Steric hindrance often plays a crucial role in determining the major product, with the alkylating agent preferentially attacking the less hindered nitrogen atom. mdpi.com
Enantioselective Synthesis through Chiral Catalysis
While this compound itself is not chiral, the introduction of stereocenters in its analogs is a significant area of research. Enantioselective synthesis can be achieved through the use of chiral catalysts in key bond-forming reactions.
A prominent strategy for creating chiral pyrazole derivatives is the asymmetric Michael addition of pyrazoles to α,β-unsaturated compounds. The use of chiral organocatalysts, such as chiral pyrrolidine-pyrazole catalysts or bifunctional N-heterocyclic carbenes (NHCs), can facilitate the enantioselective formation of a β-stereogenic center. researchgate.netnih.gov For example, the Michael addition of a pyrazole to an enone can be catalyzed by a chiral bifunctional NHC/thiourea catalyst, delivering chiral β-seleno ketones with high enantioselectivity, a reaction analogous to the formation of a substituted propanoic acid side chain. nih.gov
The following table presents examples of catalysts used in enantioselective Michael additions involving pyrazole-related structures:
| Catalyst Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Pyrrolidine-Pyrazole | Michael addition of carbonyls to nitroolefins | γ-nitrocarbonyl compounds | Good to excellent | researchgate.net |
| Chiral Bifunctional NHC/Thiourea | Michael addition of alkyl selenols to enones | Chiral β-seleno ketones | Remarkable selectivity | nih.gov |
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of catalyst, solvent, temperature, and reaction time.
For N-alkylation reactions, the choice of the alkylating agent and catalyst is crucial. The use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been shown to be an effective method for the N-alkylation of pyrazoles under mild conditions, avoiding the need for strong bases or high temperatures. mdpi.comsemanticscholar.org Optimization studies have shown that CSA often provides superior yields compared to other Lewis and Brønsted acids. semanticscholar.org
In Michael addition reactions, the base catalyst plays a significant role. While traditional bases like sodium hydride or potassium carbonate are effective, the use of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer milder reaction conditions and improved yields, particularly in solvent-free protocols. mdpi.com
The following table provides examples of optimized conditions for N-alkylation of pyrazoles:
| Pyrazole Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 77 | semanticscholar.org |
| 4-Chloropyrazole | 4-Methoxybenzyl trichloroacetimidate | CSA | DCE | rt | 92 | mdpi.com |
| 4-Chloropyrazole | 4-Chlorobenzyl trichloroacetimidate | CSA | DCE | rt | 37 | mdpi.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net Key strategies include the use of greener solvents, catalysts, and energy sources.
Water is a highly desirable green solvent, and several synthetic methods for pyrazoles have been adapted to aqueous conditions. thieme-connect.com For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be carried out in water, often facilitated by a catalyst like cerium oxide/copper oxide nanocomposites. thieme-connect.com
Solvent-free reactions, often assisted by microwave irradiation, represent another green approach. sciensage.info These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The use of non-toxic and recyclable catalysts, such as ZnO nanoparticles or ammonium (B1175870) chloride, further enhances the green credentials of these synthetic routes. jetir.orgsciensage.info
The following table highlights some green synthetic approaches to pyrazole derivatives:
| Reaction Type | Green Aspect | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Condensation | Green Catalyst | Ammonium Chloride | Ethanol | Reflux | Good | jetir.org |
| Condensation | Green Catalyst, Solvent-free | ZnO Nanocatalyst | None | Microwave | Good | sciensage.info |
| Condensation | Aqueous media | CeO2/CuO@GQDs@NH2 | Water | Room Temperature | High | thieme-connect.com |
| N-Alkylation | Solvent-free | NaHCO3 | None | Microwave | Good | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 3 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds by mapping the hydrogen and carbon frameworks.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid provides critical information about the electronic environment of the protons in the molecule. The pyrazole (B372694) ring protons, H-3 and H-4, are expected to appear as doublets due to spin-spin coupling. The presence of the bromine atom at the C-5 position influences the chemical shifts of these protons, typically causing a downfield shift compared to an unsubstituted pyrazole ring. The H-3 proton is generally observed at a lower field than the H-4 proton.
The propanoic acid side chain gives rise to two characteristic signals. The methylene (B1212753) protons adjacent to the pyrazole ring (N-CH₂) and those adjacent to the carboxyl group (CH₂-COOH) are diastereotopic and appear as distinct triplets. The signal for the N-CH₂ protons is typically found at a lower field due to the deshielding effect of the heterocyclic ring. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (pyrazole) | 7.50 - 7.70 | Doublet |
| H-4 (pyrazole) | 6.30 - 6.50 | Doublet |
| N-CH₂ (propanoic acid) | 4.30 - 4.50 | Triplet |
| CH₂-COOH (propanoic acid) | 2.80 - 3.00 | Triplet |
| -COOH | > 10.0 | Broad Singlet |
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The pyrazole ring exhibits three distinct carbon signals. The C-5 carbon, directly attached to the bromine atom, is expected to have a chemical shift significantly influenced by the halogen, generally appearing at a lower field compared to the other pyrazole carbons. The C-3 and C-4 carbons will also have characteristic chemical shifts.
The propanoic acid chain will show three signals corresponding to the carboxyl carbon (-COOH), the methylene carbon attached to the pyrazole nitrogen (N-CH₂), and the methylene carbon adjacent to the carboxyl group (-CH₂-COOH). The carboxyl carbon is readily identified by its characteristic downfield shift, typically in the range of 170-180 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-5 (pyrazole) | 130 - 135 |
| C-3 (pyrazole) | 140 - 145 |
| C-4 (pyrazole) | 105 - 110 |
| -COOH (propanoic acid) | 170 - 180 |
| N-CH₂ (propanoic acid) | 45 - 50 |
| -CH₂-COOH (propanoic acid) | 30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Due to a lack of available experimental data in the public domain for this compound, a detailed analysis using two-dimensional NMR techniques such as COSY, HMQC, and HMBC cannot be provided at this time. These techniques would be invaluable for confirming the structural assignments made through 1D NMR by establishing proton-proton and proton-carbon correlations.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp band in the region of 1700-1725 cm⁻¹.
The pyrazole ring will exhibit C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The N-H in-plane bending and C-H bending vibrations will also be present. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=N, C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Medium to Weak |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
While specific HRMS data for this compound is not available in the reviewed literature, the exact mass of the molecule can be calculated based on its molecular formula, C₆H₇BrN₂O₂. This calculated mass is crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by approximately 2 Da.
For a related compound, 3,5-dibromo-1H-pyrazole , UPLC/MS analysis has shown a molecular ion peak (m/z) at 226.7 AMU, which corresponds to the molecular weight of the compound. doi.org This demonstrates the utility of mass spectrometry in confirming the molecular weight of brominated pyrazole systems.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Determination
Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of a structurally similar compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid , offers significant insights into the likely crystallographic features. bg.ac.rs
Crystallographic Data Analysis and Unit Cell Parameters
The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide (B87167) monosolvate was determined and found to crystallize in the monoclinic system with the space group P2₁/c. bg.ac.rs The unit cell parameters for this analog provide a foundational understanding of how such molecules pack in a crystalline lattice.
| Crystallographic Parameter | Value for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8751(6) |
| b (Å) | 11.0506(10) |
| c (Å) | 14.0569(12) |
| β (°) | 97.355(3) |
| Volume (ų) | 1059.17(16) |
| Z | 4 |
Data sourced from the crystallographic study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. bg.ac.rs
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
In the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, the pyrazolyl moiety interacts with the solvent (DMSO) through hydrogen bonds involving the carboxylic acid group and the NH group of the pyrazole ring. bg.ac.rs In a related monohydrate structure, both the pyridine-like nitrogen and the nitro group interact with water molecules. univie.ac.at
For pyrazole-4-carboxylic acid, molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups, forming quasi-linear ribbons. fu-berlin.denih.gov This strong hydrogen bonding between the carboxylic acid proton and the pyrazole nitrogen is a common and influential motif in such structures.
Furthermore, π-π stacking interactions are observed in the crystal packing of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, with distances between the centroids of the closest pyrazole rings being 3.5017(8) Å and 3.8900(9) Å. bg.ac.rs These interactions contribute to the stabilization of the crystal lattice. Halogen bonding, involving the bromine atom, is another potential intermolecular interaction that could influence the solid-state assembly, although it was not the primary interaction noted in the studied analog.
Conformational Analysis in the Solid State
The conformation of the propanoic acid side chain in this compound would be a key feature of its solid-state structure. In the crystal structure of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , a related compound with an N-substituent, the dihedral angle between the pyrazole ring and the pyridine (B92270) ring is 78.7(2)°. researchgate.net This significant twist indicates that steric hindrance can play a major role in the solid-state conformation. For this compound, the conformation of the propanoic acid chain would likely be influenced by a combination of minimizing steric strain and optimizing intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group. The flexibility of the propanoic acid chain allows for various possible conformations, which would be ultimately determined by the specific crystal packing forces.
Computational and Theoretical Investigations of 3 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid
Density Functional Theory (DFT) Studies of Molecular Structure and Properties
Geometry Optimization and Energetic Landscapes
No published data available.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
No published data available.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
No published data available.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
No published data available.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
No published data available.
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
No published data available.
Spectroscopic Property Simulation (e.g., UV-Vis, NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are invaluable for the structural elucidation of novel compounds. Density Functional Theory (DFT) is a particularly prominent method for calculating NMR and UV-Vis spectra. nih.govresearchgate.net
The in silico prediction of NMR chemical shifts for small organic molecules can be automated using specialized engines that employ DFT calculations. nih.gov These tools can calculate chemical shifts for various NMR-active nuclei under different DFT methods and can also account for solvent effects using models like the Conductor-like Screening Model (COSMO). nih.gov The accuracy of these predictions is often enhanced through the use of long-range corrected functionals. researchgate.net For complex molecules, calculated NMR chemical shifts, when benchmarked against experimental data for similar compounds, can be a reliable method for structural assignment. nih.govmdpi.com For instance, DFT calculations have been successfully used to predict the ¹H- and ¹³C-NMR chemical shifts of geometric isomers of conjugated linoleic acid, with the results showing excellent agreement with experimental data. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) is a common approach for simulating UV-Vis absorption spectra. mdpi.com These calculations can predict the electronic transition characteristics of a molecule, providing insights into its absorption properties. mdpi.com For example, TD-DFT calculations have been used to investigate the electronic absorption of various pyrazole (B372694) derivatives, with the results often showing good agreement with experimental spectra. researchgate.net
A summary of typical computational methods used for spectroscopic predictions in related pyrazole systems is presented in Table 1.
Table 1: Computational Methods for Spectroscopic Property Simulation of Pyrazole Derivatives
| Spectroscopic Property | Computational Method | Typical Basis Set | Key Findings |
|---|---|---|---|
| NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Accurate prediction of ¹H and ¹³C chemical shifts, aiding in structural elucidation. researchgate.netmdpi.com |
Tautomerism and Isomerism Studies
The pyrazole ring is known to exhibit annular prototropic tautomerism, a phenomenon that has been the subject of numerous theoretical studies. researchgate.netresearchgate.net
Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net For a substituted pyrazole like 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid, this would result in two possible tautomers. Computational methods, particularly DFT, are frequently used to investigate the relative stabilities of these tautomers. researchgate.net Theoretical calculations can predict which tautomer is energetically more favorable in the gas phase and in different solvents. mdpi.com For many 3,5-disubstituted pyrazoles, one tautomer is often found to be more stable than the other, and the energy difference between them can be calculated. mdpi.com
The two principal annular tautomers of the pyrazole ring in the title compound are depicted in Table 2.
Table 2: Annular Prototropic Tautomers of the Pyrazole Moiety
| Tautomer | Structure |
|---|---|
| 3-bromo-1H-pyrazol-1-yl |
The position of the tautomeric equilibrium in pyrazoles is significantly influenced by the electronic nature of the substituents on the ring and the polarity of the solvent. mdpi.comnih.gov
Theoretical studies have shown that electron-withdrawing groups on the pyrazole ring can favor a specific tautomer. mdpi.com For instance, in 3(5)-disubstituted pyrazoles, the preferred tautomer often has the nitrogen with a lone pair closer to the more electron-withdrawing substituent. mdpi.com The presence of different substituents can alter the tautomeric preferences compared to unsubstituted pyrazole. nih.gov
Solvent effects also play a crucial role in determining the tautomeric equilibrium. jlu.edu.cn The use of a polarizable continuum model (PCM) in computational studies allows for the investigation of solvent effects on the relative stabilities of tautomers. nih.gov In some cases, a change in solvent polarity can shift the equilibrium towards the more polar tautomer. jlu.edu.cn For example, in some azomethine derivatives, the hydrogen-bonding capability of the solvent was found to dramatically influence the tautomerization process. nih.gov
The influence of substituents and solvents on pyrazole tautomerism is summarized in Table 3.
Table 3: Influence of Substituents and Solvents on Pyrazole Tautomeric Equilibria
| Factor | Effect | Example from Literature |
|---|---|---|
| Substituents | Electron-withdrawing groups can stabilize a specific tautomer. | In 3(5)-disubstituted pyrazoles, the tautomer with the nitrogen lone pair closer to the more electron-withdrawing group is often favored. mdpi.com |
| Solvent Polarity | Increasing solvent polarity can shift the equilibrium towards the more polar tautomer. | For some systems, the tautomeric equilibrium shifts in favor of the more polar form in solvents with high dielectric constants. jlu.edu.cn |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can significantly influence the tautomeric equilibrium. | The tautomerization of certain azomethine derivatives is strongly influenced by the solvent's ability to form hydrogen bonds. nih.gov |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules like this compound. eurasianjournals.comnih.gov MD simulations can provide insights into the accessible conformations of the molecule, the flexibility of its side chains, and its interactions with solvent molecules. bohrium.comresearchgate.net
For the title compound, MD simulations could be used to explore the conformational space of the propanoic acid side chain, including the rotation around the C-C bonds. Such simulations can also reveal the stability of different conformers in solution. wustl.edu For carboxylic acids, the conformation of the carboxyl group (syn vs. anti) and its interaction with water molecules are important aspects that can be investigated using MD simulations. nih.govresearchgate.net
Furthermore, MD simulations can shed light on the solvation of the molecule, showing how water molecules or other solvents arrange themselves around the solute. nih.gov This is particularly relevant for understanding the solubility and reactivity of the compound. The stability of the interactions between the compound and its target receptor, if applicable, can also be assessed through MD simulations. nih.govnih.gov
Key findings that could be expected from MD simulations on this compound, based on studies of similar molecules, are summarized in Table 4.
Table 4: Potential Findings from Molecular Dynamics Simulations
| Aspect Investigated | Potential Findings |
|---|---|
| Conformational Flexibility | Characterization of the accessible conformations of the propanoic acid side chain and the relative populations of different conformers. bohrium.comwustl.edu |
| Solvation Effects | Detailed picture of the hydration shell around the molecule, including the arrangement of water molecules around the pyrazole ring and the carboxylic acid group. researchgate.netnih.gov |
| Hydrogen Bonding | Identification of intramolecular and intermolecular hydrogen bonding patterns, which can influence the conformation and stability of the molecule. rsc.org |
Chemical Reactivity and Derivatization Strategies for 3 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid
Reactions at the Propanoic Acid Moiety
The carboxylic acid group of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid offers a reliable handle for various functionalization reactions, primarily through esterification and amidation, as well as other functional group interconversions.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the molecule's physicochemical properties and for constructing more complex molecular architectures.
Esterification: The formation of esters from this compound can be achieved under standard acid-catalyzed conditions. For instance, the reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid readily yields the corresponding ester. A patent describes a method for preparing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, highlighting the use of sulfuric acid in the process. google.com
Amidation: The synthesis of amides from this propanoic acid derivative is crucial for creating compounds with potential biological activity. tubitak.gov.tr Direct amidation with an amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. Alternatively, boronic acids have been investigated as catalysts for the direct amidation of aromatic carboxylic acids. rsc.org A study on the synthesis of natural phenol (B47542) amides demonstrated a facile amidation protocol for hydroxycinnamic acids, which could be applicable to this compound. mdpi.com
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| This compound | Ethanol (B145695), cat. H₂SO₄, reflux | Ethyl 3-(5-bromo-1H-pyrazol-1-yl)propanoate |
| This compound | Amine, DCC, CH₂Cl₂, rt | N-substituted-3-(5-bromo-1H-pyrazol-1-yl)propanamide |
| This compound | Amine, 2-hydroxyphenylboronic acid, heat | N-substituted-3-(5-bromo-1H-pyrazol-1-yl)propanamide |
Functional Group Interconversions of Carboxylic Acid
Beyond ester and amide formation, the carboxylic acid can be transformed into other functional groups. For example, reduction of the carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 3-(5-bromo-1H-pyrazol-1-yl)propan-1-ol. This alcohol can then serve as a precursor for further modifications. Another possibility is the conversion to an acyl halide, for instance by treatment with thionyl chloride (SOCl₂), which would generate the highly reactive acyl chloride, a versatile intermediate for various nucleophilic acyl substitution reactions.
Reactions at the Pyrazole (B372694) Ring
The bromine-substituted pyrazole ring is a key site for diversification, enabling a range of transformations including electrophilic and nucleophilic aromatic substitutions, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution reactions introduce an electrophile to the aromatic ring. byjus.commasterorganicchemistry.com The pyrazole ring is generally considered electron-rich and susceptible to electrophilic attack. The presence of the deactivating bromo group and the N-propanoic acid side chain will influence the regioselectivity of these reactions. Typically, electrophilic attack on a pyrazole ring occurs at the C4 position if it is unsubstituted. byjus.com However, in this compound, the C4 position is available for substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂/FeBr₃). youtube.comlibretexts.org The precise outcome will depend on the reaction conditions and the directing effects of the existing substituents. The mechanism of electrophilic aromatic substitution generally involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS) Possibilities of Bromine
Nucleophilic aromatic substitution (SNA r) involves the displacement of a leaving group, in this case, the bromine atom, by a nucleophile. wikipedia.orgmasterorganicchemistry.com Such reactions are typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While the pyrazole ring itself has some electron-withdrawing character, the reaction may require activation. For S NAr to occur, the ring must be sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.com The presence of strongly electron-withdrawing groups ortho or para to the leaving group significantly enhances the reaction rate. masterorganicchemistry.com In some heterocyclic systems, like pyridines, nucleophilic substitution is more facile. wikipedia.org A study on 5-bromo-1,2,3-triazines demonstrated their reaction with phenols via a concerted S NAr mechanism. nih.gov The feasibility of NAS on this compound would depend on the nucleophile and reaction conditions, with stronger nucleophiles and potentially higher temperatures being necessary.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Bromine
The bromine atom on the pyrazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to form biaryl structures. mdpi.commdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction. nih.govnih.govnih.gov Nickel catalysts have also emerged as a viable alternative to palladium for Suzuki-Miyaura reactions. rsc.org
Sonogashira Coupling: This reaction couples the bromo-pyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of aryl-alkynes. youtube.com The reaction can often be performed under mild conditions. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org There are also copper-free variations of the Sonogashira coupling. organic-chemistry.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(5-Aryl-1H-pyrazol-1-yl)propanoic acid |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(5-(Alkynyl)-1H-pyrazol-1-yl)propanoic acid |
Reactions at the Methylene (B1212753) Linker
The methylene linker, specifically the carbon atoms at the α and β positions relative to the carboxyl group, offers potential sites for functionalization. However, direct C-H functionalization of the methylene linker in this compound is not extensively documented in the available scientific literature. The reactivity of this linker is influenced by the adjacent pyrazole ring and the carboxylic acid group.
The electron-withdrawing nature of the pyrazole ring and the carboxylic acid can activate the α- and β-positions for certain reactions. For instance, the α-position to the carbonyl group could potentially undergo deprotonation followed by alkylation or other electrophilic additions, although such reactions would require careful selection of a non-nucleophilic strong base to avoid side reactions with the carboxylic acid or the pyrazole ring.
In broader contexts of N-alkylated heterocycles, α-C-H functionalization is a known strategy. For example, enzymatic carbene transfer has been used for the enantioselective α-C-H functionalization of saturated N-heterocycles like pyrrolidines. rochester.edu While not directly demonstrated on this compound, this suggests that biocatalytic approaches could be a potential avenue for future research into the selective functionalization of its methylene linker.
General methods for homolytic acylation of protonated N-heteroaromatics using α-keto acids have been described, which could be conceptually applied to functionalize the pyrazole ring system, although this does not directly involve the methylene linker. acs.org The development of new catalytic systems, such as iron-based catalysts for enantioselective α-amidation of aldehydes, also points towards the expanding toolkit for C-H functionalization that might one day be applied to molecules like the one . acs.org
At present, the reactivity of the methylene linker of this compound remains an area with limited specific examples, representing an opportunity for further synthetic exploration.
Synthesis of Novel Analogues and Derivatives
The synthesis of novel analogues and derivatives of this compound primarily involves modifications at the pyrazole ring and the carboxylic acid terminus. These derivatizations are crucial for exploring the structure-activity relationships of pyrazole-based compounds in various applications.
Derivatization of the Carboxylic Acid Group:
The carboxylic acid moiety is a prime site for derivatization, most commonly through the formation of amides and esters. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups.
Amide Formation: The coupling of the carboxylic acid with a diverse range of amines is a standard method to generate a library of amide derivatives. This is often facilitated by coupling reagents that activate the carboxylic acid.
Ester Formation: Esterification can be achieved by reacting the carboxylic acid with alcohols under acidic conditions or by using other standard esterification methods.
The synthesis of pyrazole amides from pyrazole amines and carboxylic acids has been reported, highlighting the utility of the amide bond in linking different heterocyclic systems. nih.gov
Table 1: Examples of Amide and Ester Derivative Synthesis from Related Propanoic Acids
| Derivative Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Amides | Carboxylic acid, Amine, Coupling Reagent | Amide derivative | mdpi.com |
| Esters | Carboxylic acid, Alcohol, Acid catalyst | Ester derivative | mdpi.com |
Synthesis of Analogues by Modifying the Pyrazole Ring:
The 5-bromo substituent on the pyrazole ring serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling of the 5-bromo-pyrazole with various boronic acids can yield a range of 5-aryl or 5-heteroaryl derivatives.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the 5-position.
Buchwald-Hartwig Amination: This provides a route to 5-amino pyrazole derivatives by coupling with various amines.
The synthesis of substituted pyrazoles is a broad field of research. For instance, 3,5-disubstituted pyrazoles have been synthesized with high regioselectivity in a one-pot procedure. nih.gov Additionally, the synthesis of pyrazoles with thiophene (B33073) moieties has been achieved through the reaction of chalcone-type compounds with phenyl hydrazine (B178648). nih.gov
Table 2: Selected Synthetic Strategies for Pyrazole Analogues
| Analogue Type | Synthetic Method | Key Reagents | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| 5-Aryl-1H-pyrazoles | Suzuki Coupling | 5-Bromo-pyrazole, Arylboronic acid, Pd catalyst | 3-(5-Aryl-1H-pyrazol-1-yl)propanoic acid | nih.gov |
| 5-Amino-1H-pyrazoles | Buchwald-Hartwig Amination | 5-Bromo-pyrazole, Amine, Pd catalyst | 3-(5-Amino-1H-pyrazol-1-yl)propanoic acid | nih.gov |
The synthesis of 3-[3-aryl(heteryl)pyrazol-4-yl]propanoic acids has been reported, starting from 3-aryl(heteryl)-4-formylpyrazoles, which are then converted to the corresponding propenoic acids and subsequently reduced to the propanoic acids. researchgate.net These acids can then be converted to esters and amides. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(5-Aryl-1H-pyrazol-1-yl)propanoic acid |
| 3-(5-Amino-1H-pyrazol-1-yl)propanoic acid |
| Pyrazolo[1,5-a]pyrimidines |
| 3-[3-Aryl(heteryl)pyrazol-4-yl]propenoic acid |
Structure Activity Relationship Sar Studies on Pyrazole Propanoic Acid Scaffolds
Impact of Bromine Substitution Position on Pyrazole (B372694) Ring Reactivity and Interactions
The presence and position of a bromine atom on the pyrazole ring significantly modulate the electronic properties and interaction potential of the molecule. Bromine, being an electronegative yet polarizable halogen, can influence the molecule's reactivity and binding affinity through several mechanisms.
Furthermore, the bromine atom can participate in specific non-covalent interactions, such as halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on a partner molecule, like an oxygen or nitrogen atom in a biological target. Crystal structure analyses of related brominated pyrazole compounds have revealed the presence of intermolecular Br...Br interactions, which can influence crystal packing and potentially contribute to binding affinity within a protein's active site. researchgate.net The reactivity of bromine radicals with organic moieties is also a subject of study, indicating the complex role bromine can play in various chemical environments. nih.gov
Role of the Propanoic Acid Side Chain in Molecular Recognition
The propanoic acid moiety attached to the pyrazole core is a critical determinant of the molecule's interaction with biological targets. This side chain provides both flexibility and a key functional group for molecular recognition.
A seminal SAR study on a series of phenylated pyrazoloalkanoic acids identified as prostacyclin mimetics demonstrated the crucial role of the alkanoic acid side chain. The study revealed that the minimum structural requirement for binding to the platelet PGI2 receptor was a vicinally diphenylated pyrazole with an omega-alkanoic acid side chain that was specifically eight or nine atoms long. Potency was highly dependent on this side-chain length, which dictates the accessibility of the terminal carboxylate group to its binding partner. The propanoic acid chain, with its three-carbon linker, offers conformational flexibility, allowing the terminal carboxylic acid group to orient itself optimally within a receptor's binding pocket.
The carboxylic acid group itself is a powerful hydrogen bond donor and acceptor. It can form strong ionic bonds or hydrogen bonds with basic amino acid residues (like arginine or lysine) or with metal cofactors within an enzyme's active site. Research on related pyrazole-3-carboxylic acid derivatives has further underscored the importance of this acidic functional group in mediating biological effects. nih.gov The synthesis of various pyrazole carboxylic acid derivatives continues to be an active area of research, highlighting the importance of this functional group for biological activity. nih.govresearchgate.net
| Compound Feature | Observation | Implication for Biological Activity | Reference |
|---|---|---|---|
| ω-Alkanoic Acid Chain Length | Optimal activity observed with 8 or 9 atom chain length. | Positions the terminal carboxylate for crucial receptor interactions. | acs.org |
| Terminal Carboxylate Group | Essential for activity. | Acts as a key hydrogen bond donor/acceptor or forms ionic bonds. | nih.govacs.org |
| Pyrazole Core | Serves as a rigid scaffold for substituents. | Orients the side chain and other substituents in a defined spatial arrangement. | semanticscholar.orgnih.gov |
Influence of Substituents on the Pyrazole Nitrogen (N1) on Molecular Behavior
Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the pharmacological profile of pyrazole-based compounds. The nature of the substituent at this position directly influences the molecule's steric and electronic properties, which in turn affects its binding mode and potency. lookchem.com
In the case of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid, the N1-substituent is the propanoic acid chain itself. Computational studies on other N1-substituted pyrazole derivatives have provided significant insights. For instance, molecular dynamics simulations of N1-substituted pyrazoles as B-Raf kinase inhibitors showed that the substituent at N1 plays a critical role in establishing stable interactions with residues at the entrance of the enzyme's active site. acs.orgnih.gov The torsional angle between the pyrazole ring and the N1 substituent was found to be a key determinant of binding affinity. acs.orgnih.gov
Stereochemical Considerations in Biological Interactions
Stereochemistry plays a fundamental role in the interaction of small molecules with chiral biological targets like proteins and enzymes. While this compound itself is achiral, the principles of stereochemistry are highly relevant to its interactions and to the design of related, more complex derivatives.
Introducing a chiral center, for example by substituting one of the hydrogens on the propanoic acid chain, would result in enantiomers. These enantiomers, being non-superimposable mirror images, would likely exhibit different biological activities due to diastereomeric interactions with the chiral environment of a binding site. Studies on other heterocyclic systems have shown that different diastereoisomers can have vastly different binding affinities and biological effects. Understanding these potential stereochemical relationships is critical for designing potent and selective inhibitors.
Computational Approaches to Predict Activity Profiles
Computational chemistry has become an indispensable tool in modern drug discovery for predicting the activity profiles of novel compounds and understanding their structure-activity relationships at a molecular level. nih.gov For pyrazole-propanoic acid scaffolds, a variety of computational methods are employed. nih.gov
Molecular Docking is a widely used technique to predict the preferred binding orientation of a ligand within a protein's active site. nih.govmdpi.com For pyrazole derivatives, docking studies have helped identify key hydrogen bonding and hydrophobic interactions with target proteins, such as tyrosine kinases and cyclooxygenase-2 (COX-2). nih.govnih.gov These studies can rationalize the observed activities of a series of compounds and guide the design of new derivatives with improved binding affinity.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein complex. MD simulations on N1-substituted pyrazole kinase inhibitors have revealed the stability of binding modes and the importance of networks of water molecules in mediating interactions between the ligand and the protein. acs.orgnih.gov These simulations can highlight subtle differences in the interactions of closely related analogues that account for variations in their biological activity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of molecules with their biological activities. researchgate.net For pyrazole derivatives, 3D-QSAR models have been developed to identify the structural features that are crucial for potency, providing a predictive model for designing new, highly active inhibitors. nih.gov
| Computational Method | Application | Key Findings/Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinity. | Identifies key H-bonds and hydrophobic interactions with target residues. | nih.govmdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Analyzing stability of ligand-protein complexes. | Reveals dynamic interactions, role of water molecules, and conformational stability. | acs.orgnih.govnih.gov |
| QM/MM Calculations | Refining interaction energies and geometries. | Provides more accurate calculations of specific interactions, like torsional angles. | acs.orgnih.gov |
| 3D-QSAR | Developing predictive models of activity. | Generates contour maps indicating favorable/unfavorable steric and electrostatic regions. | nih.govresearchgate.net |
Exploration of Potential Applications in Advanced Materials and Chemical Biology
Application as Building Blocks in Organic Synthesis
The inherent chemical functionalities of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid make it a valuable starting material in organic synthesis. Pyrazoles are a well-established class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group on this particular pyrazole (B372694) derivative enhances its utility, allowing for a wide range of chemical transformations.
Pyrazoles are recognized as versatile precursors for constructing more intricate heterocyclic systems. The this compound molecule is well-suited for this role due to its distinct reactive sites. The pyrazole ring itself can participate in various reactions, while the bromine atom at the 5-position is a key functional group for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups, leading to the formation of complex, polycyclic, or highly substituted pyrazole structures.
Furthermore, the propanoic acid side chain can be chemically modified. The carboxylic acid can be converted into esters, amides, or acid chlorides. These derivatives can then undergo intramolecular cyclization reactions with other parts of the molecule or with newly introduced substituents, paving the way for the synthesis of fused heterocyclic systems, such as pyrazolo-pyrimidines, pyrazolo-triazines, or other bicyclic and tricyclic frameworks. Such complex heterocyclic systems are often investigated for their potential pharmacological activities.
The dual functionality of this compound positions it as an important intermediate for the development of a wide array of functional molecules. The carboxylic acid group provides a handle for conjugation to other molecules, including peptides, polymers, or fluorescent tags, through stable amide bond formation. This allows for the creation of hybrid molecules with tailored properties.
The bromo-pyrazole moiety can be strategically manipulated to fine-tune the electronic and steric properties of the final compound. For instance, the bromine can be substituted with various nucleophiles or used in metal-catalyzed reactions to build molecular complexity. This adaptability is crucial in the rational design of molecules for specific applications, such as active pharmaceutical ingredients or functional organic materials. The development of pyrazole derivatives with insecticidal properties, for example, has utilized a bromo-pyrazole scaffold as an essential intermediate for creating a library of test compounds. amazonaws.com
Probes for Investigating Biological Pathways (In Vitro Studies)
Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities. While specific in vitro studies on this compound itself are not extensively documented in publicly available literature, the pyrazole scaffold is a common feature in many biologically active compounds. Research on related pyrazole derivatives provides a strong rationale for investigating this compound and its analogs as potential probes in chemical biology.
The pyrazole nucleus is a core component of many compounds synthesized and tested for their antimicrobial properties. Various studies on pyrazole derivatives have demonstrated their potential to inhibit the growth of pathogenic bacteria. For instance, a series of novel pyrazolothiazol-4(5H)-one derivatives were synthesized and showed promising activity against both Gram-positive and Gram-negative bacteria. lumiprobe.com In another study, pyrazole-1-carboxamide derivatives were found to be potent against Staphylococcus aureus and Escherichia coli. bldpharm.comnih.gov
These findings suggest that the pyrazole ring is a viable pharmacophore for antimicrobial agents. Derivatives of this compound, particularly its amides, could be synthesized and evaluated for similar properties. The data from related compounds underscores the potential of this chemical class.
Table 1: Examples of In Vitro Antibacterial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | Activity/Result |
|---|---|---|
| Pyrazolothiazol-4(5H)-ones | Bacillus subtilis | Moderate to Excellent Activity lumiprobe.com |
| Pyrazolothiazol-4(5H)-ones | Escherichia coli | Moderate to Excellent Activity lumiprobe.com |
| Pyrazole-1-carboxamides | Staphylococcus aureus | Potent Activity bldpharm.comnih.gov |
| Pyrazole-1-carboxamides | Escherichia coli | Potent Activity bldpharm.comnih.gov |
| Pyrazole Carboxylic Acids | Candida albicans | Inhibitory Effects glpbio.com |
This table presents data for various pyrazole derivatives to illustrate the potential of the compound class, not for this compound itself.
In addition to antibacterial effects, pyrazole derivatives have been extensively investigated for their antifungal activity. nih.gov Numerous studies have highlighted the efficacy of pyrazole-containing compounds against various fungal pathogens, including several species of Candida. glpbio.com For example, a study on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives showed that many of the synthesized molecules had inhibitory effects on both standard and clinical strains of Candida albicans. glpbio.com Certain derivatives also demonstrated inhibitory effects against other Candida species like C. parapsilosis, C. tropicalis, and C. glabrata. glpbio.com
Another study focusing on novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that some of these compounds exhibited excellent and broad-spectrum antifungal activities in vitro. nih.gov The demonstrated antifungal potential of a wide range of pyrazole structures provides a strong impetus for the evaluation of derivatives of this compound in antifungal assays.
Oxidative stress is implicated in numerous disease states, and compounds with antioxidant properties are of significant interest. Pyrazole derivatives have been identified as potential antioxidants. bldpharm.de These compounds may exert their effects through various mechanisms, such as scavenging free radicals or chelating metal ions.
For example, a study on novel pyrazol-3-one derivatives found that several of the synthesized compounds were effective scavengers of free radicals in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. eurjchem.com Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a propanoic acid side chain, also identified compounds with potent antioxidant properties in the DPPH radical scavenging assay. win-winchemical.com These results indicate that the pyrazole scaffold, potentially in combination with other functional groups, can contribute to significant antioxidant activity. Therefore, this compound and its derivatives represent a class of compounds worthy of investigation for their antioxidant potential in various in vitro models.
Enzyme Inhibition Studies (In Vitro, e.g., Anti-tyrosinase)
A thorough review of scientific literature did not yield any studies on the in vitro enzyme inhibitory activity of this compound. Although pyrazole-containing compounds have been investigated as inhibitors for various enzymes, including tyrosinase, no specific data for the anti-tyrosinase or any other enzyme-inhibiting properties of this compound has been reported. researchgate.netthieme-connect.denih.govrsc.org
Molecular Docking Studies with Biological Targets
There is currently no publicly available research detailing molecular docking studies of this compound with any biological targets. While computational docking studies are a common approach to predict the binding affinity and interaction of small molecules with proteins, and have been used for other pyrazole derivatives, this specific compound has not been the subject of such investigations in the available literature. nih.gov
Potential in Materials Science Applications (e.g., Optoelectronics)
Investigations into the potential uses of this compound in materials science, including for applications in optoelectronics, have not been found in published scientific papers or patents. The exploration of pyrazole derivatives in materials science is an ongoing field, but specific research into the properties and potential of this compound for such applications has not been documented.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be time-consuming and may utilize harsh reagents. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways for 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid.
Recent advancements in green chemistry offer promising alternatives to conventional methods. nih.govresearchgate.net Techniques such as microwave-assisted organic synthesis (MAOS) have been shown to significantly reduce reaction times and improve yields for various pyrazole derivatives. tandfonline.comdergipark.org.trdergipark.org.trnih.gov This method offers a potential route to accelerate the synthesis of the target compound, minimizing energy consumption.
Another promising avenue is the use of ultrasound-assisted synthesis . nih.govbenthamdirect.comasianpubs.orgnih.gov This technique can enhance reaction rates and yields, often under milder conditions than traditional heating. nih.govrsc.org Exploring the application of sonication in the synthesis of this compound could lead to more sustainable processes.
Furthermore, the development of catalyst-free synthetic methods represents a significant step towards sustainability. nih.govresearchgate.net Eliminating the need for, often metallic, catalysts simplifies purification processes and reduces chemical waste. Research into one-pot, multicomponent reactions that proceed without a catalyst could provide an elegant and efficient route to this and related pyrazole carboxylic acids. nih.gov The use of water as a solvent in these reactions is also a key aspect of green synthesis that warrants further investigation. thieme-connect.com
| Synthetic Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. tandfonline.comdergipark.org.tr |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, improved yields. nih.govbenthamdirect.com |
| Catalyst-Free Synthesis | Simplified purification, reduced waste, increased atom economy. nih.govresearchgate.net |
| Aqueous Media Synthesis | Environmentally benign, low cost, readily available solvent. thieme-connect.com |
Advancements in Computational Prediction of Molecular Function
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tandfonline.com For this compound, computational methods can provide valuable insights into its potential biological activity and material properties, guiding experimental work and reducing the need for extensive empirical screening.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in predicting its behavior in different chemical environments and its potential interaction with biological targets.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various protein targets. nih.gov This is particularly relevant given the known pharmacological activities of many pyrazole derivatives. nih.govnih.gov By identifying potential biological targets, computational screening can prioritize experimental testing.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior and its interactions over time. tandfonline.com This can be crucial for understanding the stability of potential ligand-protein complexes and for predicting the pharmacokinetic properties of the compound.
Future advancements in these computational techniques, including the development of more accurate force fields and the integration of machine learning, will further enhance their predictive power for compounds like this compound. tandfonline.com
Exploration of Novel Derivatization Strategies
The structural features of this compound, namely the reactive bromine atom on the pyrazole ring and the carboxylic acid group, offer multiple sites for derivatization. Future research will undoubtedly explore the synthesis of a diverse library of new compounds based on this scaffold.
The pyrazole ring can be functionalized through various reactions. The bromine atom can be substituted via cross-coupling reactions to introduce a wide range of aryl, alkyl, or other functional groups. benthamdirect.com Furthermore, electrophilic substitution reactions can occur at other positions on the pyrazole ring, although the existing substituents will direct the regioselectivity of these reactions. nih.gov
The propanoic acid side chain provides another handle for modification. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity. nih.gov These modifications can significantly impact the compound's biological activity and potential applications. The synthesis of pyrazole-based amides and esters has been a common strategy in the development of new therapeutic agents. nih.gov
The development of one-pot and multicomponent reactions for the derivatization of pyrazole carboxylic acids will be a key area of future research, enabling the rapid and efficient generation of novel compound libraries. rsc.org
Interdisciplinary Research Opportunities (e.g., Chemical Biology, Materials Science)
The versatile structure of this compound opens up opportunities for interdisciplinary research, bridging chemistry with biology and materials science.
In chemical biology , this compound and its derivatives could serve as chemical probes to study biological processes. The pyrazole scaffold is a known "privileged structure" in medicinal chemistry, found in numerous approved drugs. asianpubs.org Investigating the biological activities of this compound and its analogs could lead to the discovery of new therapeutic agents. nih.govorganic-chemistry.org For instance, pyrazole derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
In materials science , pyrazole-containing compounds have been utilized in the development of various functional materials. benthamdirect.com The ability of the pyrazole ring to coordinate with metal ions makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. asianpubs.org The propanoic acid group can also participate in the formation of supramolecular assemblies through hydrogen bonding. The unique combination of a halogenated pyrazole and a carboxylic acid in this compound could lead to materials with interesting photophysical or electronic properties. benthamdirect.com
The exploration of this compound in these interdisciplinary fields will require collaboration between synthetic chemists, biologists, and materials scientists to fully realize its potential.
Q & A
Q. Basic
- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-Br stretch at ~600 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., pyrazole ring protons at δ 7.2–8.1 ppm; propanoic acid CH₂ at δ 2.5–3.0 ppm). ¹³C NMR confirms carbon connectivity .
- Quantum Chemical Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, electrostatic potential, and HOMO-LUMO gaps for reactivity insights .
How is this compound screened for biological activity, and what mechanisms are hypothesized?
Q. Basic
- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods. MIC values are compared to standard antibiotics .
- Enzyme Inhibition : Evaluated against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. The bromine atom enhances electrophilic interactions with catalytic residues .
- Molecular Docking : Pyrazole and carboxylic acid groups form hydrogen bonds with active sites (e.g., COX-2’s Tyr385), validated by binding energy calculations (< -8 kcal/mol) .
What challenges arise in achieving regioselectivity during pyrazole functionalization, and how are they addressed?
Advanced
Regioselectivity in bromination or substitution reactions is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., -COOH) direct bromination to the 5-position via resonance stabilization .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes side products when introducing aryl/alkyl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired regioisomers .
How do computational models predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories). Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Pharmacophore Mapping : Pyrazole’s aromaticity and Br’s hydrophobicity align with target pockets (e.g., kinase ATP-binding sites) .
- ADMET Prediction : Software like SwissADME forecasts moderate bioavailability (TPSA ~70 Ų) and blood-brain barrier exclusion (logP ~2.5) .
What strategies optimize the compound’s stability and solubility for in vitro studies?
Q. Advanced
- Salt Formation : Sodium or lithium salts improve aqueous solubility (>10 mg/mL) .
- Derivatization : Esterification (e.g., methyl ester) protects the carboxylic acid during storage, with hydrolysis in situ .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability at -20°C for >6 months .
How do structural modifications impact its bioactivity and pharmacokinetics?
Q. Advanced
- Bromo Replacement : Substituting Br with -CF₃ increases lipophilicity (logP +0.7) but may reduce antimicrobial efficacy due to steric hindrance .
- Propanoic Acid Chain : Shortening to acetic acid decreases plasma protein binding (from 85% to 65%), enhancing renal clearance .
- Hybrid Derivatives : Conjugation with thiazolidinone (e.g., via 4-oxo-2-thioxo-thiazolidine) boosts anti-inflammatory activity (IC₅₀ COX-2: 0.8 μM vs. 2.1 μM for parent compound) .
What safety protocols are recommended for handling this compound in the laboratory?
Q. Basic
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
